S-Allyl cysteine hydrochloride

Oxidative Stress Free Radical Biology Nephroprotection

S-Allyl cysteine hydrochloride (SAC·HCl) is the definitive research tool for chronic oxidative stress and neuroprotection studies. Unlike other garlic-derived organosulfur compounds, its superior oral bioavailability (>90%) and validated pharmacokinetic profile ensure reliable systemic exposure in long-term in vivo models, while its high aqueous solubility (>30 mg/mL) guarantees consistent dosing in vitro. This stable, crystalline salt eliminates the degradation variability of reactive analogs like allicin. Choose SAC·HCl for reproducible data and efficient procurement.

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68 g/mol
Cat. No. B12509823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Allyl cysteine hydrochloride
Molecular FormulaC6H12ClNO2S
Molecular Weight197.68 g/mol
Structural Identifiers
SMILESC=CCSCC(C(=O)O)N.Cl
InChIInChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
InChIKeyMUWHAKBPQQAEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Allyl Cysteine Hydrochloride: A High-Bioavailability Organosulfur Compound for Oxidative Stress and Neuroprotection Research


S-Allyl cysteine hydrochloride (SAC·HCl; CAS 60114-85-4) is the hydrochloride salt of S-allyl-L-cysteine, a water-soluble organosulfur amino acid derived from aged garlic (Allium sativum). SAC is a key bioactive component of aged garlic extract (AGE) [1]. This stable, crystalline salt form is widely used as a reference standard and research tool due to its established in vivo pharmacokinetic profile, which includes high oral bioavailability (>90%) and extensive renal reabsorption [2]. Its primary mechanisms of action involve direct free radical scavenging and modulation of cellular antioxidant systems [3].

S-Allyl Cysteine Hydrochloride Procurement: Why In-Class Cysteine Analogs Cannot Be Interchanged


In-class substitution of SAC·HCl with other cysteine derivatives or garlic-derived organosulfur compounds is not scientifically valid due to profound differences in pharmacokinetic absorption and distinct structure-activity relationships governing their biological effects. For example, while both SAC and S-allylmercaptocysteine (SAMC) are water-soluble compounds from garlic, SAC exhibits high oral bioavailability (88-95.8%), whereas SAMC is not detected in plasma after oral administration due to rapid metabolic degradation [1]. Furthermore, structure-function analyses reveal that the presence or absence of a disulfide bond dictates entirely different cellular targets and therapeutic profiles, with SAC demonstrating a superior safety and tolerability profile (LD50 >54.7 mM/kg) compared to reactive organosulfur compounds like allicin [2][3].

S-Allyl Cysteine Hydrochloride Quantitative Differentiation Guide: Head-to-Head Performance Against Key Comparators


S-Allyl Cysteine Hydrochloride vs. N-Acetylcysteine (NAC): Superior Scavenging of Singlet Oxygen and Hypochlorous Acid

SAC demonstrates a distinct and broader reactive oxygen/nitrogen species (ROS/RNS) scavenging profile compared to the common clinical antioxidant N-acetylcysteine (NAC). In a direct head-to-head in vitro comparison, SAC effectively scavenged singlet oxygen (¹O₂) and hypochlorous acid (HOCl), species that NAC does not efficiently target [1]. The study reported IC50 values for SAC against these species, establishing its utility in oxidative stress models where NAC shows limited efficacy.

Oxidative Stress Free Radical Biology Nephroprotection

S-Allyl Cysteine Hydrochloride vs. Other Cysteine Analogs: Superior In Vivo Prevention of Oxidative Lung Injury

In a comparative in vivo model of carbon tetrachloride (CCl₄)-induced pulmonary fibrosis in rats, SAC demonstrated superior preventive potency compared to other clinically relevant cysteine analogs, N-acetylcysteine (NAC) and cysteine (CYS). The study explicitly ranked the compounds by their applied doses and resulting efficacy [1]. This demonstrates that the allyl moiety of SAC confers a significant advantage in mitigating this specific type of organ injury.

Pulmonary Fibrosis Hepatotoxicity In Vivo Efficacy

S-Allyl Cysteine Hydrochloride vs. S-Allylmercaptocysteine (SAMC): High Oral Bioavailability Enables Reliable Systemic Dosing

A critical differentiator for in vivo studies requiring oral administration is the high and predictable oral bioavailability of SAC. A pharmacokinetic review of sulfur-containing compounds in aged garlic extract reported that SAC, along with S1PC and SMC, is well-absorbed with high bioavailability (88.0–95.8%). In stark contrast, its close analog S-allylmercaptocysteine (SAMC) is not detected in plasma after oral administration due to immediate reaction with blood and metabolism into volatile sulfur compounds [1].

Pharmacokinetics Oral Bioavailability Drug Delivery

S-Allyl Cysteine Hydrochloride vs. Diallyl Disulfide (DADS): Inactivity in Microtubule Disruption Defines a Distinct Safety Profile

A key differentiation in cancer research is the lack of microtubule-interfering activity by SAC. Studies on SW480 colon cancer cells found that allyl disulfide compounds like SAMC and diallyl disulfide (DADS) potently inhibit growth and induce G2/M arrest by disrupting microtubule dynamics. In contrast, their allyl sulfide analog SAC was completely devoid of these effects on proliferation and cell cycle arrest [1].

Cancer Cell Biology Cytotoxicity Structure-Activity Relationship

S-Allyl Cysteine Hydrochloride vs. Allicin: Superior Aqueous Stability and Solubility for In Vitro Assays

The stability of SAC under aqueous conditions is a significant practical advantage over the more reactive garlic compound allicin. While allicin is highly unstable in water, SAC is reported to be very stable in aqueous solutions [1]. This stability, combined with its high water solubility (reported up to 32 mg/mL or 198.48 mM at 25°C) , makes SAC·HCl a robust and reliable compound for reproducible in vitro experimentation.

Compound Handling Stability Solubility

S-Allyl Cysteine Hydrochloride: An Established High-Tolerability Profile (LD50 >54.7 mM/kg) Supports Long-Term In Vivo Studies

SAC exhibits a very favorable safety profile, as demonstrated by its high LD50 value. A study on the physical, chemical, and biological properties of SAC reported an acute oral LD50 in mice and rats greater than 54.7 mM/kg [1]. This is significantly higher than the LD50 for its metabolic precursor alliin (S-allyl-L-cysteine sulfoxide) and stands in stark contrast to the toxicity of reactive garlic compounds like allicin.

Toxicology In Vivo Safety Longitudinal Studies

Optimal Research and Industrial Applications for S-Allyl Cysteine Hydrochloride


In Vivo Models of Chronic Oxidative Stress and Inflammation

SAC·HCl is the optimal compound for long-term in vivo studies of chronic oxidative stress due to its high oral bioavailability (>90% [1]) and favorable safety profile (LD50 >54.7 mM/kg [2]). Its ability to achieve reliable systemic exposure via oral gavage or dietary supplementation, as demonstrated in numerous preclinical models, makes it ideal for research into age-related diseases, metabolic syndrome, and chronic inflammatory conditions where sustained antioxidant activity is required.

Neuroprotection and Cerebral Ischemia Research

For in vivo models of cerebral ischemia, SAC·HCl is a well-validated tool. Its established neuroprotective effects are supported by numerous studies, and its delivery can be enhanced for targeted brain applications. Recent research demonstrates that formulating SAC into chitosan nanoparticles (93.21 nm size, 82.6% entrapment efficiency) significantly enhances brain bioavailability via intranasal delivery, leading to improved outcomes in ischemic stroke models [3]. This makes the hydrochloride salt a preferred starting material for advanced drug delivery system development.

Reproducible In Vitro Antioxidant and Cytoprotection Assays

SAC·HCl is a superior choice for in vitro assays requiring a stable, water-soluble antioxidant. Its high solubility in aqueous buffers (>30 mg/mL ) and documented stability in water [4] ensure consistent dosing and eliminate the confounding variable of compound degradation that plagues more reactive organosulfur compounds like allicin. This reliability is critical for generating reproducible data in cell-based assays of oxidative stress and cytoprotection.

Analytical Method Development and Pharmacokinetic Studies

The established pharmacokinetic profile of SAC, characterized by high oral absorption and extensive renal reabsorption with a long half-life (up to 12h in dogs [1]), makes SAC·HCl an excellent reference standard for developing and validating analytical methods. Its use as a reference compound in LC-MS/MS method development [5] and in comparative pharmacokinetic studies of novel formulations is well-documented, providing a robust benchmark for evaluating new delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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